(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 118785-96-9
VCID: VC4982453
InChI: InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
SMILES: C1CC(CC(C1)N)C(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

CAS No.: 118785-96-9

Cat. No.: VC4982453

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride - 118785-96-9

Specification

CAS No. 118785-96-9
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name (1S,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Standard InChI Key BOUHXQPJYJANEO-RIHPBJNCSA-N
SMILES C1CC(CC(C1)N)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s defining feature is its (1R,3S) stereochemistry, which imposes a rigid cyclohexane ring conformation. This configuration is critical for its interactions in biological systems, as it mimics natural amino acids while introducing conformational constraints. The IUPAC name, 3-aminocyclohexane-1-carboxylic acid;hydrochloride, reflects the amine and carboxylic acid functional groups at positions 3 and 1, respectively .

The three-dimensional structure is stabilized by intramolecular hydrogen bonding between the amine and carboxylate groups, as evidenced by its SMILES notation (C1CC(CC(C1)N)C(=O)O.Cl) and InChIKey (BOUHXQPJYJANEO-UHFFFAOYSA-N) .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
SolubilitySoluble in aqueous solutions
Storage ConditionsRT, moisture-free environment

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays . Its pKa values (approximate 2.1 for the carboxyl group and 9.8 for the amine) align with typical amino acid behavior, facilitating protonation state modulation under physiological conditions .

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid typically involves multi-step organic reactions to achieve the desired stereochemistry. Key methods include:

  • Chiral Resolution: Racemic mixtures are separated using chiral auxiliaries or chromatography.

  • Cyclization Reactions: Cyclohexane rings are formed via intramolecular aldol condensations or Diels-Alder reactions, followed by functional group transformations.

  • Enzymatic Catalysis: Stereoselective enzymes such as transaminases or dehydrogenases introduce the amine group with high enantiomeric excess .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This step improves crystallinity and shelf life, as confirmed by X-ray diffraction studies.

Applications in Pharmaceutical and Biochemical Research

Peptide Engineering

The compound’s constrained cyclohexane ring serves as a scaffold for designing conformationally restricted peptides. These peptides exhibit enhanced metabolic stability and receptor selectivity compared to linear analogs, making them valuable in drug discovery .

Enzyme Inhibition Studies

Preliminary studies suggest that (1R,3S)-3-aminocyclohexanecarboxylic acid derivatives act as inhibitors for proteases and aminotransferases. For example, its structural similarity to γ-aminobutyric acid (GABA) positions it as a potential modulator of neurotransmitter systems .

Material Science

The compound’s chiral centers enable its use in synthesizing metal-organic frameworks (MOFs) with tailored pore structures for catalysis or drug delivery .

HazardGHS Code
Skin irritationH315
Serious eye irritationH319
Respiratory irritationH335

Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Work should be conducted in a fume hood to minimize inhalation risks .

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the stereochemistry and purity. Key signals include δ 1.5–2.0 ppm (cyclohexane protons) and δ 3.2 ppm (amine proton) .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 179.64.

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 210 nm) is employed for purity assessment, typically achieving >98% purity for research-grade material .

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